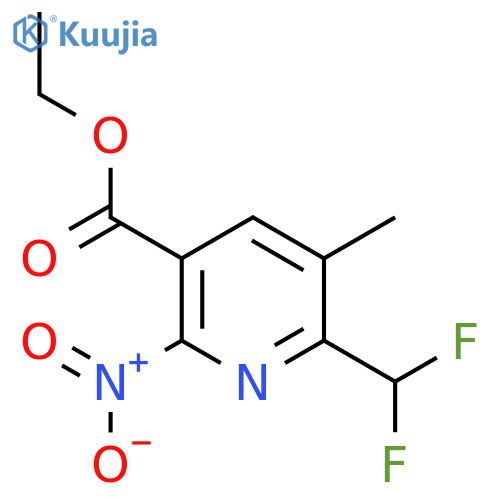

Cas no 1806964-11-3 (Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)

1806964-11-3 structure

商品名:Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate

CAS番号:1806964-11-3

MF:C10H10F2N2O4

メガワット:260.194209575653

CID:4897328

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate

-

- インチ: 1S/C10H10F2N2O4/c1-3-18-10(15)6-4-5(2)7(8(11)12)13-9(6)14(16)17/h4,8H,3H2,1-2H3

- InChIKey: SQFFBIXFWPGONW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C)=CC(C(=O)OCC)=C([N+](=O)[O-])N=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 322

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 85

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018127-250mg |

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |

1806964-11-3 | 95% | 250mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A029018127-1g |

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |

1806964-11-3 | 95% | 1g |

$3,184.50 | 2022-03-31 | |

| Alichem | A029018127-500mg |

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |

1806964-11-3 | 95% | 500mg |

$1,668.15 | 2022-03-31 |

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1806964-11-3 (Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量